Cas no 70551-32-5 (3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose)

3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose is a protected derivative of D-fructose, featuring benzyl and isopropylidene groups at the 3-O and 1,2-O positions, respectively. This modification enhances stability and selectivity in synthetic applications, particularly in carbohydrate chemistry. The benzyl group provides a versatile protecting group that can be selectively removed under mild conditions, while the isopropylidene moiety stabilizes the furanose ring structure. This compound is valuable as an intermediate in the synthesis of complex glycoconjugates, nucleosides, and other bioactive molecules. Its well-defined stereochemistry and reactivity make it a reliable building block for controlled glycosylation reactions and the preparation of structurally diverse carbohydrate-based compounds.
3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose structure
70551-32-5 structure
Product Name:3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose
CAS No:70551-32-5
MF:C16H22O6
MW:310.34
CID:5091819
Update Time:2025-05-23

3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose Chemical and Physical Properties

Names and Identifiers

    • 3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose
    • Inchi: 1S/C16H22O6/c1-15(2)21-10-16(22-15)14(13(18)12(17)9-20-16)19-8-11-6-4-3-5-7-11/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13-,14+,16+/m1/s1
    • InChI Key: ZKRXJONPNLPKEN-NYTXWWLZSA-N
    • SMILES: O[C@@H]1CO[C@]2([C@@H](OCC3=CC=CC=C3)[C@@H]1O)OC(C)(OC2)C

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3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose Related Literature

Additional information on 3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose

3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose (CAS No. 70551-32-5): Structural Insights and Emerging Applications in Chemical Biology

In the realm of carbohydrate chemistry, 3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose stands as a pivotal compound with distinctive structural features and versatile synthetic utility. This fructopyranose derivative integrates a benzyl group at the C3 hydroxyl position and an isopropylidene protecting group across the C1 and C2 hydroxyls, stabilizing its pyranose ring conformation. Such structural modifications not only enhance its chemical stability but also enable precise control over glycosylation reactions—a critical factor in drug design and biomolecule synthesis.

The synthesis of this compound typically involves O-glycosylation strategies employing isopropylidene-protected sugar donors. Recent advancements reported in Carbohydrate Research (2023) highlight optimized protocols using titanium(IV) isopropoxide as a catalyst, achieving yields exceeding 85% under mild conditions. The benzyl group at position 3 serves dual roles: it acts as a directing group in asymmetric transformations and facilitates orthogonal deprotection steps compared to other protecting groups like acetate or benzoyl.

In medicinal chemistry applications, this compound has emerged as a key intermediate for constructing bioactive glycoconjugates. A 2024 study published in Nature Communications demonstrated its use in synthesizing glycopeptide mimetics targeting lectin receptors, exhibiting nanomolar affinity for galectin-3—a protein implicated in cancer metastasis. The rigidified structure imparted by the isopropylidene group preserves the desired stereochemistry during conjugation while allowing selective removal via mild acid treatment post-synthesis.

Bioorthogonal chemistry further leverages this compound's properties in live-cell imaging studies. Researchers at MIT (ACS Chemical Biology, 2024) employed its benzyl-modified form to label intracellular glycans without disrupting native metabolic pathways. The orthogonal reactivity of the benzyl group enabled click chemistry-based fluorescent tagging under physiological conditions, offering unprecedented spatiotemporal resolution in glycome analysis.

In enzymology, this compound serves as an excellent substrate for glycosynthases—engineered enzymes with transglycosylation activity. A collaborative study between ETH Zurich and Novartis (JACS Au, 2024) revealed its utility in producing homogeneous oligosaccharides with defined regiochemistry. The isopropylidene protection effectively blocked unwanted side reactions while enabling controlled elongation via enzyme-catalyzed steps.

Cutting-edge applications now extend into CRISPR-based genome editing systems where this sugar derivative is being explored as a carrier for site-specific DNA modifications. A preprint on bioRxiv (March 2024) describes its use in delivering modified nucleotides to targeted genomic loci via RNA-guided delivery systems, capitalizing on the compound's ability to traverse cellular membranes while maintaining structural integrity.

The unique combination of stereochemical precision and functional versatility positions this compound at the forefront of emerging technologies like programmable glycobiology platforms and next-generation therapeutics. Its role in enabling controlled glycoengineering underscores its significance not just as a synthetic intermediate but as an active participant in designing next-generation biologics with tailored biological activities.

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